molecular formula C7H5NOS B147216 2-Mercaptobenzoxazole CAS No. 2382-96-9

2-Mercaptobenzoxazole

Cat. No. B147216
CAS RN: 2382-96-9
M. Wt: 151.19 g/mol
InChI Key: FLFWJIBUZQARMD-UHFFFAOYSA-N
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Description

2-Mercaptobenzoxazole (MBOH) is a heterocyclic compound that has gained attention due to its wide range of applications, particularly in medicinal chemistry and industrial processes. It serves as a corrosion inhibitor, a scaffold for pharmaceuticals, and has been utilized in various chemical syntheses and reactions .

Synthesis Analysis

The synthesis of 2-mercaptobenzoxazole derivatives can be achieved through various methods. One efficient strategy involves a tandem reaction of o-haloaniline derivatives with carbon disulfide in the presence of DBU, yielding good to excellent yields . Another approach for synthesizing 2-mercaptobenzoxazoles is by treating o-aminophenols with tetramethylthiuram disulfide (TMTD) in the presence of K2CO3, which is practical due to its broad substrate scope and good yields . Additionally, solid-phase syntheses have been developed for S,N-substituted 2-mercaptobenzoimidazoles, which are closely related to 2-mercaptobenzoxazoles, providing a pathway for creating diverse therapeutic agents .

Molecular Structure Analysis

The molecular structure of 2-mercaptobenzoxazole has been studied using techniques like near-edge X-ray absorption fine structure (NEXAFS). This analysis has revealed distinct excitation patterns for different carbons within the molecule, providing insights into its vibronic structure fingerprints .

Chemical Reactions Analysis

2-Mercaptobenzoxazole undergoes various chemical reactions, including amination, which can be enhanced by microwave irradiation on water, leading to the production of 2-aminobenzoxazoles. This method has been applied in the formal synthesis of Suvorexant, a medication for insomnia . The compound also exhibits a novel binding mode to the enzyme active site of carbonic anhydrases, which can be exploited for the development of selective inhibitors .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-mercaptobenzoxazole have been explored in different contexts. As a corrosion inhibitor for copper in chloride solutions, it has been shown to follow kinetic-controlled and diffusion-controlled processes. The formation of a Cu(I)–MBOH complex on the copper surface contributes to its inhibitory action . In terms of pharmaceutical applications, derivatives of 2-mercaptobenzoxazole have been synthesized with sulfonic groups, leading to compounds with nucleophilic capacity and potential for controlled release when conjugated with polymers .

Scientific Research Applications

Inhibition of Enzymes

2-Mercaptobenzoxazole has been recognized for its ability to inhibit human carbonic anhydrases (hCAs) through a unique binding mode. This finding is significant for the development of selective CA inhibitors (Bozdağ et al., 2020).

Chemical Immobilization and Pharmacological Applications

The molecule has been utilized in the synthesis of new derivatives with potential pharmacological activities. Its immobilization on polymer supports like poly(maleic anhydride-alt-vinyl acetate) through ester and amidic bonds leads to the development of polymer-biologically active principle conjugates. These have controlled release capacities, which are valuable in therapeutic applications (Aparaschivei et al., 2014).

Corrosion Inhibition

2-Mercaptobenzoxazole has been studied as a corrosion inhibitor for metals like copper in chloride solutions. This research demonstrates its role as a mixed-type inhibitor, forming protective surface layers on metals, which is crucial in industrial applications to prevent corrosion (Finšgar & Merl, 2014).

Antibacterial and Antifungal Activities

This compound has been investigated for its antibacterial and antifungal properties. The synthesis and characterization of 2-mercaptobenzoxazole derivatives have shown inhibition effects against certain bacteria, making them potential candidates for specific antibacterial drugs (Alheety, 2019).

Surface Analysis and Adsorption Studies

The adsorption behavior of 2-mercaptobenzoxazole on metal surfaces, such as copper, has been extensively studied using techniques like Surface-Enhanced Raman Scattering (SERS) and X-ray photoelectron spectroscopy (XPS). These studies provide insights into the molecular interaction of 2-mercaptobenzoxazole with metal surfaces, which is significant in understanding its role in corrosion inhibition and other surface-related applications (Pergolese et al., 2006).

Safety And Hazards

When handling 2-Mercaptobenzoxazole, personal protective equipment/face protection should be worn. Avoid contact with skin and eyes. Do not breathe dust. Do not ingest. If swallowed then seek immediate medical assistance .

Future Directions

Recent studies have shown that recombinant bacterial dye-decolorizing peroxidases can be used for wastewater remediation by degrading a range of different emerging pollutants including 2-Mercaptobenzoxazole . This opens up new possibilities for the use of 2-Mercaptobenzoxazole in environmental remediation.

properties

IUPAC Name

3H-1,3-benzoxazole-2-thione
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InChI

InChI=1S/C7H5NOS/c10-7-8-5-3-1-2-4-6(5)9-7/h1-4H,(H,8,10)
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InChI Key

FLFWJIBUZQARMD-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C(=C1)NC(=S)O2
Source PubChem
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Molecular Formula

C7H5NOS
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DSSTOX Substance ID

DTXSID8062363
Record name 2-Mercaptobenzoxazole
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Molecular Weight

151.19 g/mol
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Physical Description

Tan powder; [Alfa Aesar MSDS]
Record name 2-Mercaptobenzoxazole
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Product Name

2-Mercaptobenzoxazole

CAS RN

2382-96-9
Record name 2-Mercaptobenzoxazole
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Record name Benzoxazole-2-thione
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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